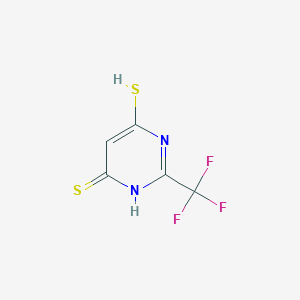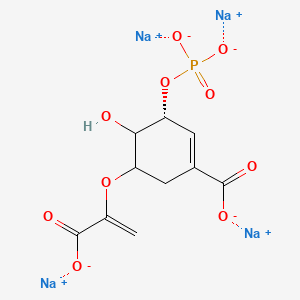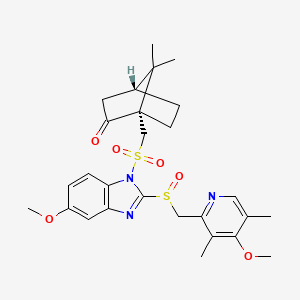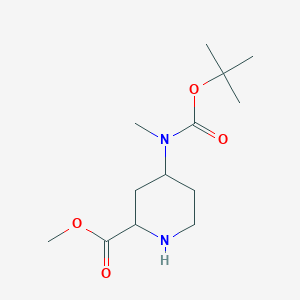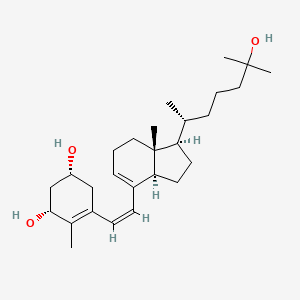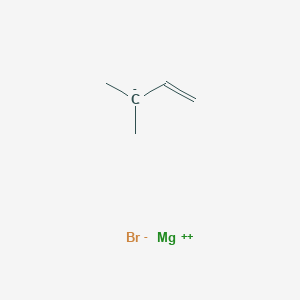![molecular formula C26H20B4O8 B13412956 [9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid](/img/structure/B13412956.png)
[9,9'-Bifluorenylidene]-2,2',7,7'-tetrayltetraboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple boronic acid groups, making it highly reactive and versatile in chemical synthesis and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid typically involves multi-step organic reactions. One common method includes the coupling of fluorenylidene derivatives with boronic acid precursors under controlled conditions. The reaction often requires catalysts such as palladium and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: The boronic acid groups can participate in substitution reactions, often with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles, and catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenylidene compounds .
Applications De Recherche Scientifique
[9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid involves its interaction with molecular targets through its boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and the activation of specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenylidene derivatives: Compounds with similar fluorenylidene structures but different functional groups.
Boronic acids: Compounds with boronic acid groups but different core structures.
Uniqueness
What sets [9,9’-Bifluorenylidene]-2,2’,7,7’-tetrayltetraboronic acid apart is its combination of fluorenylidene and multiple boronic acid groups, providing unique reactivity and versatility. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles .
Propriétés
Formule moléculaire |
C26H20B4O8 |
|---|---|
Poids moléculaire |
503.7 g/mol |
Nom IUPAC |
[7-borono-9-(2,7-diboronofluoren-9-ylidene)fluoren-2-yl]boronic acid |
InChI |
InChI=1S/C26H20B4O8/c31-27(32)13-1-5-17-18-6-2-14(28(33)34)10-22(18)25(21(17)9-13)26-23-11-15(29(35)36)3-7-19(23)20-8-4-16(30(37)38)12-24(20)26/h1-12,31-38H |
Clé InChI |
PAEWORXTTLTJAI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C3=C(C2=C4C5=C(C=CC(=C5)B(O)O)C6=C4C=C(C=C6)B(O)O)C=C(C=C3)B(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


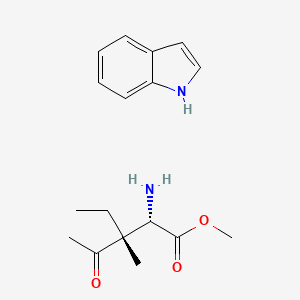

![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
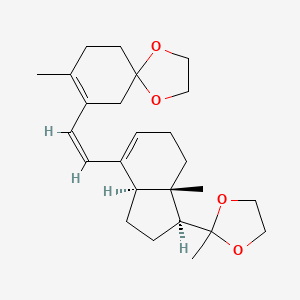
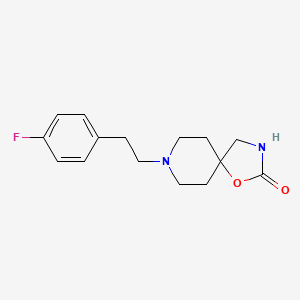
![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
